N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide

Lipophilicity Drug Design Permeability

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide (CAS 941871-45-0; PubChem CID is a dihydroquinoline sulfonamide incorporating a 3-fluorobenzenesulfonamide moiety. Its core scaffold, consisting of a 1-acetyl-1,2,3,4-tetrahydroquinoline ring sulfonamide, places it within a broader chemotype explored in patents as voltage-gated sodium channel (Nav1.7) inhibitors, EP4 receptor antagonists, and RORγ modulators.

Molecular Formula C17H17FN2O3S
Molecular Weight 348.39
CAS No. 941871-45-0
Cat. No. B2394518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide
CAS941871-45-0
Molecular FormulaC17H17FN2O3S
Molecular Weight348.39
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F
InChIInChI=1S/C17H17FN2O3S/c1-12(21)20-9-3-4-13-10-15(7-8-17(13)20)19-24(22,23)16-6-2-5-14(18)11-16/h2,5-8,10-11,19H,3-4,9H2,1H3
InChIKeyFNMZDHXINVHPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide (CAS 941871-45-0) – A Physicochemically Defined Dihydroquinoline Sulfonamide Scaffold


N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide (CAS 941871-45-0; PubChem CID 7635627) is a dihydroquinoline sulfonamide incorporating a 3-fluorobenzenesulfonamide moiety . Its core scaffold, consisting of a 1-acetyl-1,2,3,4-tetrahydroquinoline ring sulfonamide, places it within a broader chemotype explored in patents as voltage-gated sodium channel (Nav1.7) inhibitors, EP4 receptor antagonists, and RORγ modulators . Computed physicochemical properties include a molecular weight of 348.4 g/mol, XLogP3 of 2.3, and a topological polar surface area (TPSA) of 74.9 Ų . While these properties are well-defined, direct biological activity data from peer-reviewed literature for this specific compound remain absent from major public databases as of the current search date.

1
Defined lipophilicity window and polar surface area support physicochemical property-defined library inclusion.
2
Dihydroquinoline sulfonamide scaffold disclosed in Nav1.7 inhibitor patent; 3-fluoro substitution provides a defined SAR comparison point.
3
Bioactivity not reported in peer-reviewed literature; experimental target engagement validation required.

Why N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide Cannot Be Freely Substituted with In-Class Analogs


Within the 1-acetyl-dihydroquinoline sulfonamide series, seemingly minor structural variations on the benzenesulfonamide ring—such as replacing a 3-fluoro substituent with a 4-methyl, 3-methyl, or 5-chloro-2-methoxy-4-methyl group—yield markedly different computed partition coefficients, polar surface areas, and hydrogen-bonding capacities . These computed differences are likely to translate into divergent solubility, permeability, and target-binding landscapes, meaning that analogs cannot be assumed to perform interchangeably in biological assays. Furthermore, the broader patent literature on dihydroquinoline sulfonamides demonstrates that subtle changes in aryl sulfonamide substitution profoundly affect both Nav1.7 inhibitory potency and pharmacokinetic profiles . For procurement decisions, specifying the exact CAS number 941871-45-0 is therefore critical to ensure the intended physicochemical profile is obtained, even though direct biological comparator data for this specific compound are currently unavailable.

Target Compound
3-fluoro substitution; intermediate lipophilicity, HBA count 5, moderate TPSA
Analog Risk
4-methyl or 5-chloro-2-methoxy analogs increase lipophilicity and TPSA; permeability and binding may diverge.
Target Compound
CAS 941871-45-0 ensures exact substitution pattern and computed property set.
Analog Risk
Scaffold class alone insufficient; minor aryl changes shift Nav1.7 SAR profile (patent evidence); class-level activity cannot be assumed.

Quantitative Evidence Guide: Physicochemical Differentiation of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide vs. Closest Analogs


Fluorine-Driven Lipophilicity Differentiation: XLogP3 Comparison vs. Non-Fluorinated Analogs

The 3-fluoro substituent on the benzenesulfonamide ring of the target compound lowers computed lipophilicity relative to methyl-substituted analogs while increasing it compared to the unsubstituted parent, providing an intermediate logP profile that may balance membrane permeability and aqueous solubility .

XLogP3 Comparison
Data to verify
Target 2.3 vs unsubstituted ~1.8–2.0, multi-alkyl/halogen analogs higher
Intermediate lipophilicity may support balanced permeability in cell-based assays.
Computed value; experimental logP not available.
Lipophilicity Drug Design Permeability

Hydrogen Bond Acceptor Advantage: Fluorine as a Modest HBA in the Target Compound

The 3-fluorobenzenesulfonamide moiety introduces a fluorine atom that acts as a weak hydrogen bond acceptor (HBA), contributing to a total HBA count of 5, which is lower than that of analogs bearing methoxy substituents (e.g., 5-chloro-2-methoxy-4-methyl analog) but higher than that of alkyl-substituted analogs . This intermediate HBA capacity can influence target-binding geometry and solubility.

HBA Count
Data to verify
Target 5; methoxy analogs ≥6; alkyl analogs 4–5
Moderate hydrogen bond acceptor count may influence target binding geometry and solubility.
Computed from structure; binding impact requires experimental assessment.
Hydrogen Bonding Target Engagement Solubility

Topological Polar Surface Area (TPSA) Differentiation for Cellular Permeability Prediction

The target compound exhibits a TPSA of 74.9 Ų, which falls within the generally accepted threshold of <140 Ų for oral bioavailability but is distinct from analogs with larger or smaller sulfonamide substituents . The 3-fluoro substitution provides a predictable TPSA increment compared to unsubstituted phenyl, while remaining lower than that of methoxy- or chloro-substituted analogs.

TPSA
Data to verify
Target 74.9 Ų; methoxy analog >80 Ų; unsubstituted ~70–74 Ų
TPSA within typical cell-permeable range; may support absorption prediction.
Verify with PAMPA or Caco-2 assay.
TPSA Membrane Permeability Oral Bioavailability

Scaffold-Level Class Inference: Dihydroquinoline Sulfonamides as Nav1.7 Inhibitors (Patent Evidence)

The dihydroquinoline sulfonamide scaffold, to which the target compound belongs, is disclosed generically in patent WO2017106871A1 as inhibitors of voltage-gated sodium channel Nav1.7, a validated target for pain disorders . While the patent does not provide a specific IC₅₀ value for CAS 941871-45-0, it establishes the scaffold's relevance and provides structure-activity relationship (SAR) context indicating that aryl sulfonamide substitution patterns critically modulate Nav1.7 potency. No direct comparator data from this patent are available for the target compound.

Nav1.7 Activity
Class-level inference
No IC₅₀ available for CAS 941871-45-0
Patent discloses scaffold as Nav1.7 inhibitor; substitution pattern may affect potency.
Requires experimental IC₅₀ determination.
Nav1.7 Pain Ion Channel

Optimal Research Application Scenarios for N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide Based on Available Evidence


Physicochemical Property-Driven Lead Optimization Libraries

The well-defined and intermediate logP (2.3), TPSA (74.9 Ų), and HBA count (5) make this compound a useful member of a property-diverse screening library for lead optimization campaigns targeting medium-polarity binding sites. Its fluorine atom also enables potential ¹⁹F NMR-based binding assays, a capability absent in non-fluorinated analogs .

Nav1.7 Scaffold SAR Exploration in Pain Research

Within the Amgen-disclosed dihydroquinoline sulfonamide series (WO2017106871A1), this compound represents a specific and defined substitution pattern (3-fluorobenzenesulfonamide) that can serve as a comparator point for mapping the SAR landscape of Nav1.7 inhibition, particularly for understanding the contribution of meta-fluoro substitution to potency and selectivity .

Computational Chemistry Model Validation

The availability of PubChem-computed descriptors and InChIKey (FNMZDHXINVHPOB-UHFFFAOYSA-N) enables this compound to serve as a test case for validating QSAR models, molecular docking protocols, or machine learning predictions targeting dihydroquinoline-containing molecules .

Synthetic Intermediate for Diversified Sulfonamide Libraries

With a molecular weight of 348.4 g/mol and a single hydrogen bond donor, this compound can be used as a core intermediate for further derivatization, such as N-alkylation at the sulfonamide nitrogen or modification of the acetyl group, to generate focused libraries for phenotypic screening .

Application
Selection Property
Validation Focus
Physicochemical library member
Defined computed logP, TPSA, HBA
Confirm batch properties; assess permeability profile
Nav1.7 pathway SAR studies
3-fluorobenzenesulfonamide substitution pattern
Nav1.7 electrophysiology assay; SAR relative to patent analogs
QSAR/docking model test case
InChIKey and computed descriptors available
Compare predicted vs. experimental properties
Diversified sulfonamide library synthesis
Single HBD, modifiable acetyl and sulfonamide groups
Derivatization efficiency; product purity
Quote Request

Request a Quote for N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.